methyl 1,4-dimethyl-1H-pyrazole-3-carboxylate
Description
Properties
IUPAC Name |
methyl 1,4-dimethylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5-4-9(2)8-6(5)7(10)11-3/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXJUZPMDUPEQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Based Cyclocondensation
The most established route involves cyclocondensation of β-keto esters with methylhydrazine. For example, ethyl acetoacetate reacts with methylhydrazine in toluene under alkaline conditions to form 1,3-dimethyl-1H-pyrazole-4-carboxylic acid, which is subsequently esterified. Adapting this method, methyl 1,4-dimethyl-1H-pyrazole-3-carboxylate can be synthesized by substituting ethyl acetoacetate with a β-keto ester bearing a methyl group at the 4-position.
Reaction Conditions :
This method’s limitation lies in regioselectivity, as competing isomer formation (e.g., 1,5-dimethyl derivatives) requires meticulous control of stoichiometry and temperature.
Cyclization Strategies Involving Halogenated Intermediates
Halogenation-Diazotization Pathways
A patent by CN111303035A describes a three-step process for analogous pyrazole derivatives:
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Halogenation : N-methyl-3-aminopyrazole reacts with bromine/iodine to form 4-halo-1-methyl-1H-pyrazole-3-amine.
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Diazotization and Coupling : Diazonium salts react with potassium difluoromethyl trifluoroborate to introduce difluoromethyl groups.
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Grignard Carboxylation : Halogenated intermediates undergo Grignard exchange (e.g., with iPrMgCl) followed by CO₂ quenching to yield carboxylic acids.
Adaptation for Target Compound :
Replacing potassium difluoromethyl trifluoroborate with methylating agents (e.g., methyl iodide) could direct carboxylation to the 3-position, yielding this compound.
Key Parameters :
Catalytic Methods for Enhanced Regioselectivity
Iodide-Catalyzed Cyclization
CN111362874B reports a two-step process for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, leveraging KI catalysis:
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Addition-Hydrolysis : α,β-Unsaturated esters react with 2,2-difluoroacetyl chloride to form α-difluoroacetyl intermediates.
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Condensation-Cyclization : Methylhydrazine undergoes cyclization with intermediates at −30°C, followed by acidification.
Relevance to Target Compound :
Substituting 2,2-difluoroacetyl chloride with acetyl chloride and optimizing the ester substrate could yield this compound.
Performance Metrics :
Industrial-Scale Production Considerations
Batch Reactor Optimization
Large-scale synthesis (e.g., >100 kg batches) requires:
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Temperature Gradients : Precise control (−30°C to 85°C) to minimize side reactions.
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Solvent Recovery : Ethanol-water mixtures (40–65%) for recrystallization reduce costs.
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Automation : pH and pressure sensors to maintain reaction consistency.
Economic Metrics :
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Methyl 1,4-dimethyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of hydropyrazole derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while substitution reactions can produce various alkyl or acyl-substituted pyrazoles .
Scientific Research Applications
Scientific Research Applications
MDPC has diverse applications across several scientific domains:
Medicinal Chemistry
MDPC is being investigated for its potential therapeutic effects, particularly as an anti-inflammatory and antimicrobial agent. Research indicates that it may inhibit specific enzymes or receptors associated with inflammatory pathways.
- Anti-inflammatory Activity : Studies have shown that MDPC significantly reduces inflammatory markers in animal models, indicating its potential as a therapeutic agent for inflammatory diseases.
- Antimicrobial Efficacy : In vitro studies reveal that MDPC exhibits antimicrobial properties against both gram-positive and gram-negative bacteria. For instance, it has demonstrated minimum inhibitory concentrations (MICs) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
Agricultural Applications
MDPC has been explored for its potential insecticidal properties against agricultural pests. Its structure allows effective interaction with biological systems, making it a candidate for developing new agrochemicals.
Material Science
In material science, MDPC is utilized as a building block for synthesizing complex heterocyclic compounds used in dyes, coatings, and other materials with specific properties.
Case Studies and Research Findings
Recent studies have underscored the therapeutic potential of MDPC:
- Anti-inflammatory Effects : A study published in the Journal of Medicinal Chemistry reported that MDPC significantly reduced inflammatory markers in animal models.
- Antimicrobial Efficacy : Literature reviews summarize the antimicrobial activities of pyrazole derivatives, highlighting MDPC's effectiveness against resistant strains of bacteria.
- Cytotoxicity Against Cancer Cells : In vitro assays conducted on multiple cancer cell lines revealed that MDPC induces apoptosis through the activation of caspase pathways.
Mechanism of Action
The mechanism of action of methyl 1,4-dimethyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Similar Pyrazole Carboxylate Esters
The following table and analysis highlight key structural, synthetic, and functional differences between methyl 1,4-dimethyl-1H-pyrazole-3-carboxylate and analogous compounds:
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
*Molecular weights calculated based on standard atomic masses.
Key Comparisons:
Substituent Position and Bioactivity :
- The 1,4-dimethyl isomer (target compound) differs from the 1,5-dimethyl analog () in steric effects. The 1,5-substitution may hinder interactions at the pyrazole N2 position, reducing binding affinity in certain biological targets .
- Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate () demonstrates the impact of aromatic substituents: phenyl groups enhance lipophilicity, improving membrane penetration for antimicrobial activity .
Ethyl esters in compounds like ethyl 5-methoxy-1,4-dimethyl-1H-pyrazole-3-carboxylate () were discontinued, possibly due to synthetic complexity or instability .
Functional Group Modifications: The 5-amino substituent in ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate () introduces hydrogen-bonding capability, making it suitable for targeting polar enzyme active sites . Methoxy groups (e.g., ) may alter electronic density, affecting resonance stabilization and reactivity .
Biological Activity
Methyl 1,4-dimethyl-1H-pyrazole-3-carboxylate (MDPC) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with MDPC, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
MDPC is characterized by its pyrazole ring structure with two methyl groups at the 1 and 4 positions and a carboxylate group at the 3 position. Its molecular formula is , and it has a molecular weight of approximately 154.17 g/mol. The unique substitution pattern contributes to its reactivity and biological properties.
The biological activity of MDPC is primarily attributed to its interaction with various molecular targets in biological systems. It has been shown to inhibit specific enzymes and receptors, leading to therapeutic effects. Key mechanisms include:
- Enzyme Inhibition : MDPC may inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties.
- Antimicrobial Activity : The compound shows potential against various microbial strains by disrupting their metabolic processes.
- Anticancer Properties : Preliminary studies suggest that MDPC can induce apoptosis in cancer cells through modulation of cell cycle regulators.
1. Anti-inflammatory Activity
MDPC has demonstrated significant anti-inflammatory effects in various studies. For instance, it was found to exhibit a selective inhibition of COX-2 over COX-1, suggesting a potential for reduced gastrointestinal side effects compared to traditional NSAIDs. In a study involving carrageenan-induced paw edema in rats, MDPC showed a dose-dependent reduction in inflammation .
2. Antimicrobial Activity
Research indicates that MDPC possesses antimicrobial properties against both gram-positive and gram-negative bacteria. In vitro studies have reported minimum inhibitory concentrations (MICs) indicating effective bacterial growth inhibition. For example, MDPC exhibited an MIC of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
3. Anticancer Activity
MDPC has been evaluated for its cytotoxic effects on various cancer cell lines. In one study, it demonstrated significant growth inhibition against MCF7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values of 15 µM and 20 µM respectively . These results suggest that MDPC may act as a promising lead compound for further development in cancer therapeutics.
Comparative Analysis with Similar Compounds
To understand the uniqueness of MDPC, it is essential to compare it with other pyrazole derivatives:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 1,3-Dimethyl-1H-pyrazole-4-carboxylate | Similar pyrazole structure | Moderate anti-inflammatory effects |
| 1,5-Dimethyl-1H-pyrazole-3-carboxylate | Different substitution pattern | Antimicrobial but less potent than MDPC |
| Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | Hydroxyl substitution at position 5 | Enhanced anticancer activity |
MDPC's specific substitution pattern enhances its reactivity and biological activity compared to these derivatives.
Case Studies and Research Findings
Recent studies have highlighted the therapeutic potential of MDPC across various applications:
- Anti-inflammatory Effects : A study published in the Journal of Medicinal Chemistry reported that MDPC significantly reduced inflammatory markers in animal models, indicating its potential as a therapeutic agent for inflammatory diseases .
- Antimicrobial Efficacy : A literature review summarized the antimicrobial activities of pyrazole derivatives, highlighting MDPC's effectiveness against resistant strains of bacteria .
- Cytotoxicity Against Cancer Cells : In vitro assays conducted on multiple cancer cell lines revealed that MDPC induces apoptosis through the activation of caspase pathways, suggesting its role as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl 1,4-dimethyl-1H-pyrazole-3-carboxylate, and what experimental conditions optimize yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using substituted hydrazines and β-ketoesters. For example, describes a protocol where carboxylic acids are activated with coupling agents (e.g., DCC/DMAP) in dry DMF and reacted with nucleophiles. Key steps include:
- Reaction Conditions : Dry DMF, 1.14 mmol carboxylic acid, room temperature, 12-hour reaction time.
- Purification : Use silica gel chromatography with ethyl acetate/hexane gradients.
- Yield Optimization : Control moisture levels and stoichiometric ratios of reactants to minimize side products .
Q. How should researchers characterize the crystal structure and purity of this compound?
- Methodological Answer :
- X-ray Crystallography : demonstrates the use of single-crystal X-ray diffraction to resolve molecular packing and confirm substituent positions (e.g., dihedral angles between pyrazole and phenyl rings).
- Purity Analysis : Employ HPLC (C18 column, acetonitrile/water mobile phase) and GC-MS (electron ionization) for quantitative purity assessment, as per specifications in (>95% purity criteria) .
Q. What stability considerations are critical for storing this compound?
- Methodological Answer :
- Storage Conditions : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation ( ).
- Decomposition Risks : Avoid exposure to strong oxidizing agents, which may generate hazardous byproducts like CO or nitrogen oxides .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) basis sets to model electron density maps and identify electrophilic centers (e.g., carboxylate carbonyl).
- Transition State Analysis : Compare energy barriers for nucleophilic attack at C-3 vs. C-5 positions, referencing ’s approach to functionalization reactions of pyrazole derivatives .
Q. What strategies resolve contradictions between theoretical and experimental spectroscopic data (e.g., NMR chemical shifts)?
- Methodological Answer :
- Hybrid NMR Analysis : Combine experimental ¹H/¹³C NMR (DMSO-d₆, 400 MHz) with computed shifts using ACD/Labs or MestReNova. For discrepancies >0.5 ppm:
- Check for solvent effects (e.g., DMSO hydrogen bonding in ).
- Re-examine tautomeric equilibria or conformational flexibility via VT-NMR .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Derivatization : Introduce electron-withdrawing groups (e.g., -CF₃ at C-4) to enhance metabolic stability, as shown in for trifluoromethyl pyrazole analogs.
- Biological Assays : Test derivatives against target enzymes (e.g., COX-2 or kinase isoforms) using fluorescence polarization assays. highlights pyrazole carboxamides as potent anti-inflammatory leads .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported biological activity across studies?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) from (anti-cancer activity) and (Cannabinoid receptor binding).
- Control Experiments : Replicate studies with standardized positive controls (e.g., doxorubicin for cytotoxicity) and validate via orthogonal methods (e.g., SPR vs. ELISA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
